3-benzyl-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Description
3-benzyl-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C22H19FN4O3 and its molecular weight is 406.417. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Research on similar pyrimidine derivatives has demonstrated innovative approaches to chemical synthesis. For instance, a study by Wilk et al. (2000) on the synthesis of deoxyribonucleoside cyclic N-acylphosphoramidites highlights the synthetic routes that could potentially be applied or adapted for the synthesis of the compound (Wilk et al., 2000). These synthetic strategies could be relevant for designing analogs or derivatives with enhanced properties or for specific research applications.
Potential Biological Activity
Compounds with a pyrimidine core structure have been extensively studied for their biological activities. For example, research on novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents by Abu-Hashem et al. (2020) demonstrates the potential of pyrimidine derivatives in medicinal chemistry (Abu-Hashem et al., 2020). The compound could, therefore, be explored for similar pharmacological properties.
Material Science Applications
The structural motif of pyrimidines is also significant in materials science, particularly in the synthesis of polymers and nanomaterials. Research by Hsiao et al. (1999) on the synthesis of new diphenylfluorene-based aromatic polyamides shows how pyrimidine derivatives could be utilized in the development of new materials with unique properties such as high thermal stability and solubility in organic solvents (Hsiao et al., 1999).
Properties
IUPAC Name |
3-benzyl-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-13-8-9-15(10-17(13)23)24-20(28)16-12-26(2)19-18(16)25-22(30)27(21(19)29)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMQDLRBVCJJHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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